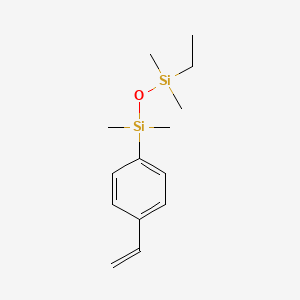
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C14H20I2O2 It is a derivative of benzene, where two iodine atoms are attached to the propyl groups at the 1 and 4 positions, and two methoxy groups are attached at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(3-hydroxypropyl)-2,5-dimethoxybenzene. The hydroxy groups are first converted to iodide groups using reagents such as iodine and phosphorus trichloride under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-bis(3-aminopropyl)-2,5-dimethoxybenzene or 1,4-bis(3-thiopropyl)-2,5-dimethoxybenzene.
Oxidation: Formation of 1,4-bis(3-oxopropyl)-2,5-dimethoxybenzene.
Reduction: Formation of 1,4-bis(3-propyl)-2,5-dimethoxybenzene.
Applications De Recherche Scientifique
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene depends on its application. In biological systems, it may interact with cellular components through its iodine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the modulation of biological pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3-bromopropyl)-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(3-chloropropyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of iodine.
1,4-Bis(3-fluoropropyl)-2,5-dimethoxybenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and potential for forming stronger interactions with biological molecules, making it valuable in specific applications such as radiolabeling and drug development .
Propriétés
Numéro CAS |
105020-54-0 |
|---|---|
Formule moléculaire |
C14H20I2O2 |
Poids moléculaire |
474.12 g/mol |
Nom IUPAC |
1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C14H20I2O2/c1-17-13-9-12(6-4-8-16)14(18-2)10-11(13)5-3-7-15/h9-10H,3-8H2,1-2H3 |
Clé InChI |
ZQGKWHRRIGCKHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCCI)OC)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


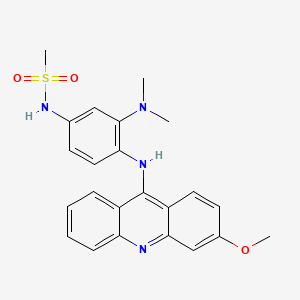
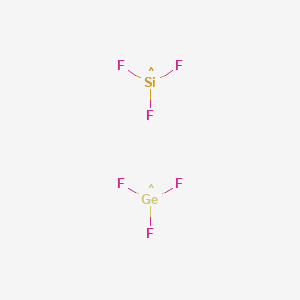
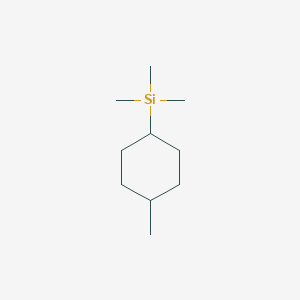
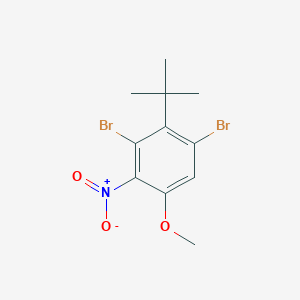
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

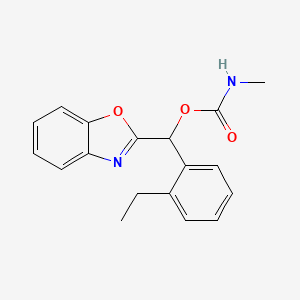
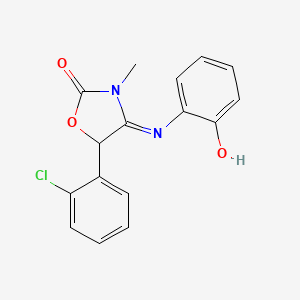
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
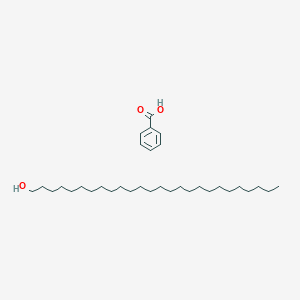
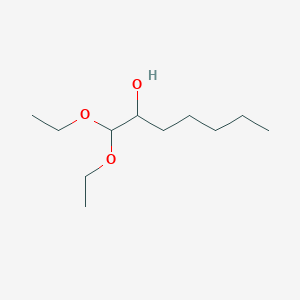
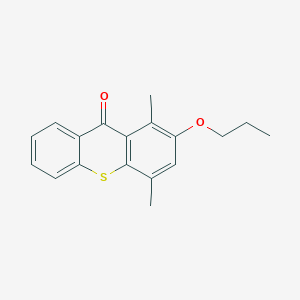
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
